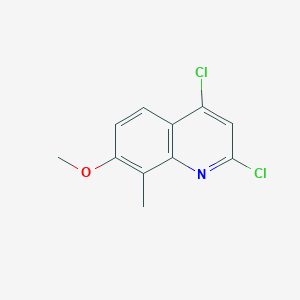
2,4-Dichloro-7-methoxy-8-methylquinoline
Übersicht
Beschreibung
2,4-Dichloro-7-methoxy-8-methylquinoline is a chemical compound with the molecular formula C11H9Cl2NO . It is a pale-yellow to yellow-brown solid . The IUPAC name for this compound is 2,4-dichloro-7-methoxy-8-methylquinoline .
Molecular Structure Analysis
The molecular weight of 2,4-Dichloro-7-methoxy-8-methylquinoline is 242.1 . The InChI code for this compound is 1S/C11H9Cl2NO/c1-6-9(15-2)4-3-7-8(12)5-10(13)14-11(6)7/h3-5H,1-2H3 .Physical And Chemical Properties Analysis
2,4-Dichloro-7-methoxy-8-methylquinoline is a pale-yellow to yellow-brown solid . The storage temperature for this compound is 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Synthesis and Spectroscopy : 2,4-Dichloro-7-methoxy-8-methylquinoline and its derivatives have been synthesized and characterized using various spectroscopic methods. This includes the study of their molecular structures through X-ray diffraction and optimization using density functional theory (DFT) (Małecki et al., 2010).
Analytical Methods
- High-Performance Liquid Chromatography : Analytical methods using high-performance liquid chromatography have been developed for the quantitation of 2,4-Dichloro-7-methoxy-8-methylquinoline analogues in biological samples (Anders et al., 1984).
Chemical Reactions
- Regioselective Alkoxydehalogenation : Research has been conducted on the regioselective alkoxydehalogenation of 2,4-dichloroquinolines, providing insights into the chemical behavior of these compounds (Osborne & Miller, 1993).
Proton Sponge Synthesis
- Proton Sponge Representative : Synthesis of 2,4-dichloro-5-nitroquinolines containing methoxy groups led to the creation of new quinoline proton sponges, highlighting the versatility of these compounds in synthetic chemistry (Dyablo et al., 2015).
Antiparasitic Research
- Potential Antiparasitic Applications : Some 2,4-disubstituted 8-aminoquinoline analogues, related to 2,4-Dichloro-7-methoxy-8-methylquinoline, have shown promise as antiparasitics against Plasmodium berghei and Leishmania donovani (Carroll et al., 1980).
Antimicrobial Activity
- Antimicrobial Potentials : Analogues of 2,4-Dichloro-7-methoxy-8-methylquinoline have been evaluated for their antimicrobial activities, potentially contributing to the development of natural preservatives against foodborne bacteria (Kim et al., 2014).
Pharmaceutical Development
- Stability-Indicating HPLC Method : A stability-indicating reversed-phase HPLC method has been developed for NPC 1161C, a novel 8-aminoquinoline antimalarial drug, demonstrating the importance of these compounds in pharmaceutical research (Dutta et al., 2006).
Synthesis of Intermediates for Anti-HCV Drugs
- Key Intermediate Synthesis : 2,4-Dichloro-7-methoxy-8-methylquinoline derivatives have been synthesized as key intermediates for anti-HCV drugs, showing their application in the synthesis of important medicinal compounds (Chenhon, 2015).
Cancer Research
- Cytotoxic and Apoptotic Activity : A derivative of 2,4-dichloro-6-methylquinoline showed cytotoxic and apoptotic activity on human oral carcinoma cell lines, indicating potential applications in cancer therapy (Somvanshi et al., 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,4-dichloro-7-methoxy-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO/c1-6-9(15-2)4-3-7-8(12)5-10(13)14-11(6)7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMBJRUBTLFCFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694729 | |
| Record name | 2,4-Dichloro-7-methoxy-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-7-methoxy-8-methylquinoline | |
CAS RN |
1108659-32-0 | |
| Record name | 2,4-Dichloro-7-methoxy-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1423553.png)
![N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide](/img/structure/B1423555.png)

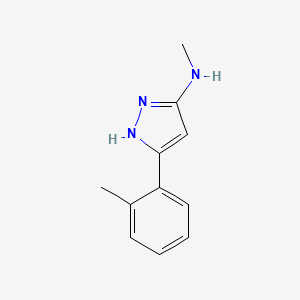
![2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B1423560.png)

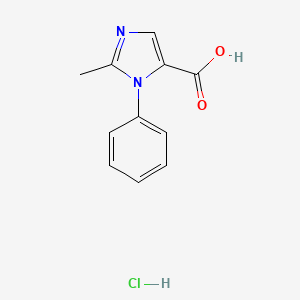
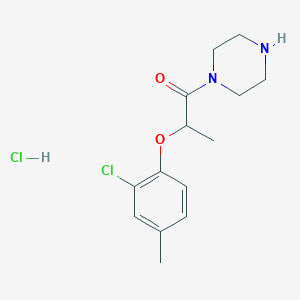
![3-Ethoxyspiro[3.5]nonan-1-one](/img/structure/B1423565.png)
amine](/img/structure/B1423566.png)
![2,3-Dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid](/img/structure/B1423567.png)
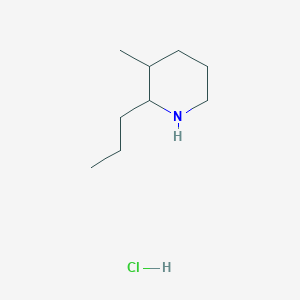
![2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol](/img/structure/B1423572.png)
![N'-[1-Cyclopropylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423575.png)